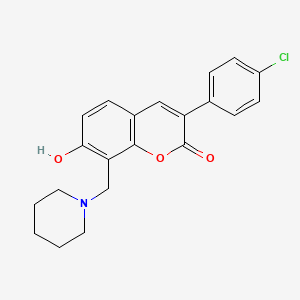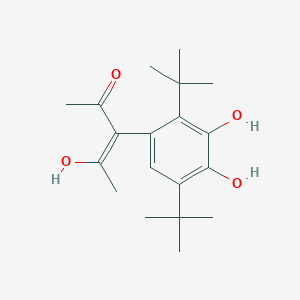
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-di-tert-butyl-3,4-dihydroxyphenyl)-4-hydroxy-3-penten-2-one, commonly known as DBHQ, is an organic compound that belongs to the class of phenols. It is a synthetic antioxidant that is widely used in the food industry to prevent the oxidation of fats and oils. DBHQ has also been shown to have potential applications in the field of medicine and biochemistry due to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
DBHQ acts as an antioxidant by scavenging free radicals and preventing the oxidation of lipids and proteins. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DBHQ also has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
DBHQ has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis. DBHQ has also been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DBHQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its antioxidant and anti-inflammatory properties, making it a well-characterized compound for use in experiments. However, one limitation of using DBHQ in lab experiments is that it can have toxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on DBHQ. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells, which suggests that it may have potential as a neuroprotective agent. Another area of interest is its potential use in the treatment of cancer. DBHQ has been shown to inhibit the growth of cancer cells in vitro and to enhance the efficacy of chemotherapy drugs in animal models of cancer, which suggests that it may have potential as an adjuvant therapy for cancer. Finally, further research is needed to determine the optimal dosage and administration of DBHQ for use in humans, as well as to evaluate its safety and potential side effects.
Méthodes De Synthèse
DBHQ can be synthesized through a multistep process starting from 2,5-di-tert-butylhydroquinone. The first step involves the conversion of the hydroquinone to 3,4-dihydroxyphenylacetone, which is then oxidized to 3,4-dihydroxyphenyl-2-butanone. The final step involves the condensation of the 2-butanone with acetylacetone to yield DBHQ.
Applications De Recherche Scientifique
DBHQ has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to possess antioxidant and anti-inflammatory properties that make it a promising candidate for the treatment of various diseases. DBHQ has been shown to protect against oxidative stress-induced damage in neuronal cells and to reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-10(20)14(11(2)21)12-9-13(18(3,4)5)16(22)17(23)15(12)19(6,7)8/h9,20,22-23H,1-8H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLBLVQTQSLCT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C1=CC(=C(C(=C1C(C)(C)C)O)O)C(C)(C)C)/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-ditert-butyl-3,4-dihydroxyphenyl)-4-hydroxypent-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

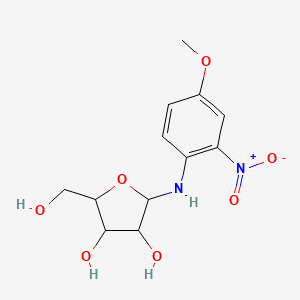
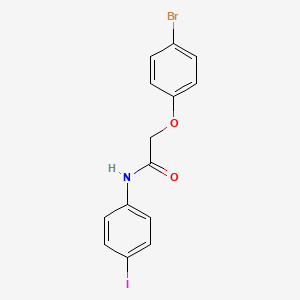
![{4-[2-(4-chlorophenyl)-4-morpholinyl]-4-oxobutyl}amine hydrochloride](/img/structure/B5914829.png)

![7-acetyl-3-(methylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5914848.png)
![N-(2-hydroxyethyl)-4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5914855.png)
![methyl 4-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzoate](/img/structure/B5914862.png)
![methyl 4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5914867.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5914892.png)
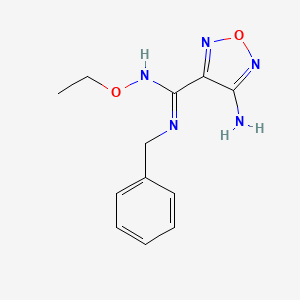
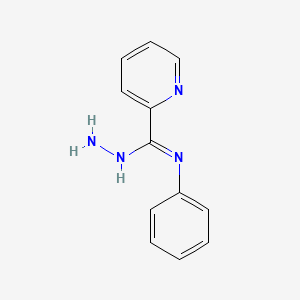
![N-(2-ethylphenyl)-2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B5914913.png)
![4-chloro-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B5914917.png)
